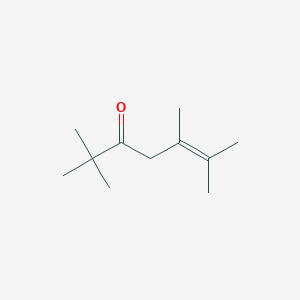
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione is an organic compound characterized by its unique structure, which includes four phenyl groups attached to a deca-diene-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone to form dibenzylideneacetone.
Michael Addition: The dibenzylideneacetone undergoes a Michael addition with another molecule of benzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones.
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione: Unique due to its four phenyl groups and deca-diene-dione backbone.
Dibenzylideneacetone: Similar structure but lacks the additional phenyl groups.
Tetraphenylethylene: Contains four phenyl groups but has a different backbone structure.
Properties
CAS No. |
7178-46-3 |
|---|---|
Molecular Formula |
C34H30O2 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione |
InChI |
InChI=1S/C34H30O2/c35-31(23-21-27-13-5-1-6-14-27)25-33(29-17-9-3-10-18-29)34(30-19-11-4-12-20-30)26-32(36)24-22-28-15-7-2-8-16-28/h1-24,33-34H,25-26H2/b23-21+,24-22+ |
InChI Key |
WPCZNBIAAISDAR-MBALSZOMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)CC(C(C2=CC=CC=C2)CC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(C2=CC=CC=C2)C(CC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)
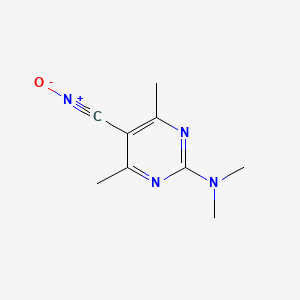
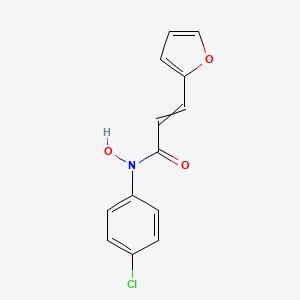
![N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline](/img/structure/B14717990.png)


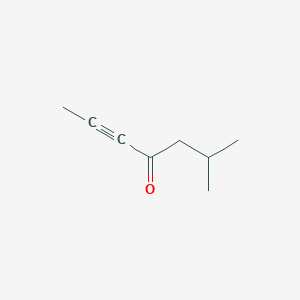
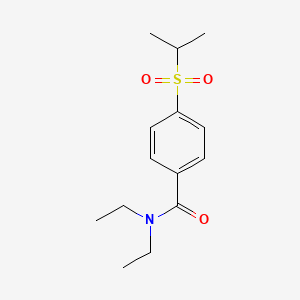

![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)


